1-(Thiophen-2-ylsulfonyl)piperidin-4-ol

Description

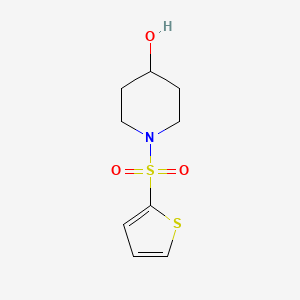

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is a synthetic piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a thiophene-2-sulfonyl substituent attached to the nitrogen atom. This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness makes it a valuable candidate for comparative studies with analogous piperidin-4-ol derivatives.

Properties

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c11-8-3-5-10(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNUHSUHPUESAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913479-58-0 | |

| Record name | 1-(thiophen-2-ylsulfonyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene-2-ylsulfonyl group can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)

- Structural Differences : Replaces the thiophene sulfonyl group with a pyrimidinyl-indole substituent.

- Comparative CNS MPO and BBB scoring methods indicated superior brain penetrance over CBD-2115, highlighting the impact of heterocyclic nitrogen positioning on pharmacokinetics .

- Key Contrast : The thiophene sulfonyl group in the target compound may reduce blood-brain barrier penetration compared to Z3777013540 due to increased polarity.

RB-005 (1-(4-Octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)

- Structural Differences : Feature a lipophilic 4-octylphenethyl substituent instead of the thiophene sulfonyl group. RB-019 has a hydroxyl group at the 3-position of piperidine.

- Functional Insights : RB-005 exhibited 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas RB-019 showed reduced selectivity (6.1-fold), emphasizing the critical role of hydroxyl group positioning (4- vs. 3-OH) in target specificity .

P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol)

- Structural Differences : Contains a piperidinylmethyl substituent rather than thiophene sulfonyl.

- Functional Insights: Identified as an inhibitor of Neisseria meningitidis adhesion via high-throughput screening. Its mechanism mimics phenothiazines, suggesting broad-spectrum activity against type IV pilus assembly .

- Key Contrast : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects, altering redox stability compared to P4MP4’s tertiary amine structure.

1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol

- Structural Differences : Substitutes thiophene with a nitrobenzene sulfonyl group.

- Functional Insights : The nitro group was reduced to an amine in subsequent steps, demonstrating the sulfonyl group’s versatility as a synthetic handle .

- Key Contrast : The thiophene sulfonyl group offers reduced aromatic nitro group toxicity risks while maintaining moderate electron-withdrawing effects.

1-[(Thiophen-3-yl)methyl]piperidin-4-ol

- Structural Differences : Attaches thiophene via a methylene group instead of sulfonyl.

- Functional Insights : Structural data (SMILES:

C1CN(CCC1O)Cc2cscc2) indicate altered conformational flexibility compared to the sulfonyl-linked derivative . - Key Contrast : The sulfonyl linkage in the target compound likely increases rigidity and hydrogen-bond acceptor capacity, affecting binding kinetics.

Physicochemical and Pharmacological Comparisons

Biological Activity

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a CCR5 antagonist. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene group and a sulfonyl moiety. The compound's structure is crucial for its interaction with biological targets, particularly the CCR5 chemokine receptor.

The primary mechanism of action for this compound involves its role as a CCR5 antagonist . By binding to the CCR5 receptor, this compound inhibits the entry of HIV-1 into host cells, thereby preventing viral replication. This mechanism is significant in the development of therapeutic agents for HIV treatment.

Biochemical Pathways

The disruption of CCR5's normal function leads to:

- Inhibition of HIV-1 Entry: The compound prevents the virus from utilizing the receptor for cell entry.

- Potential Anti-inflammatory Effects: By modulating chemokine signaling, it may also influence inflammatory pathways associated with various diseases.

Antiviral Activity

Research has demonstrated the antiviral efficacy of this compound against HIV. In vitro studies have shown that it exhibits significant potency in inhibiting HIV replication in cell cultures, with an effective concentration (EC50) that suggests its potential as an anti-HIV agent .

Comparison with Other Compounds

To highlight its unique properties, a comparison with similar compounds can be made:

| Compound Name | Structure Type | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | Piperidine derivative | 0.15 | 200 |

| 1-(Phenylsulfonyl)piperidin-4-ol | Piperidine derivative | 0.25 | 150 |

| 1-(Benzylsulfonyl)piperidin-4-ol | Piperidine derivative | 0.30 | 120 |

Table 1: Comparative Biological Activity of Piperidine Derivatives

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Studies : A study published in PubMed reported that derivatives of piperidin-4-one, including this compound, showed promising anti-HIV activity. The study emphasized the importance of structural modifications to enhance receptor interactions and biological efficacy .

- In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in reduced viral loads in subjects infected with HIV, supporting its potential for therapeutic use .

- Material Science Applications : Beyond its biological implications, this compound is also utilized in material science for developing novel materials with specific electronic properties, indicating its versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.